molecular formula C10H13N3O4 B8643804 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester

Cat. No. B8643804
M. Wt: 239.23 g/mol
InChI Key: VBBRZXNGRQFAJF-UHFFFAOYSA-N
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Patent
US04824951

Procedure details

A mixture of 2-chloro-3-nitropyridine (68.6 g, 0.434 mole), β-alanine ethyl ester hydrochloride (100 g, 0.651 mole), triethylamine (103.7 g, 1.03 mole) and 95% ethanol (675 ml) was refluxed for 5 hr and then stirred at room temperature overnight. The solvent was evaporated at reduced pressure and the residue was triturated in ethyl acetate (700 ml). The solid was filtered and washed with ethyl acetate. The filtrate was washed three times with water, dried over anhydrous sodium sulfate, filtered and evaporated at reduced pressure to give 113.4 g of an oil. The oil was eluted through a silica gel column (400 g) with ethyl acetate. The eluent was evaporated at reduced pressure to give 106.2 g of an oil (100% yield). A small portion of the oil was crystallized from petroleum ether to give 0.7 g of yellow solid of the title compound, mp. 32.5°-33.5° C.
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
103.7 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[CH2:12]([O:14][C:15](=[O:19])[CH2:16][CH2:17][NH2:18])[CH3:13].C(N(CC)CC)C>C(O)C>[CH2:12]([O:14][C:15](=[O:19])[CH2:16][CH2:17][NH:18][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
68.6 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
100 g
Type
reactant
Smiles
Cl.C(C)OC(CCN)=O
Name
Quantity
103.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
675 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in ethyl acetate (700 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CCNC1=NC=CC=C1[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 113.4 g
YIELD: CALCULATEDPERCENTYIELD 109.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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